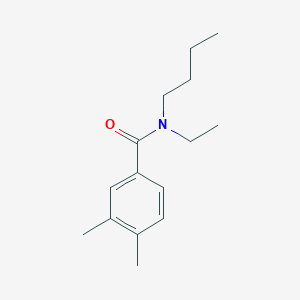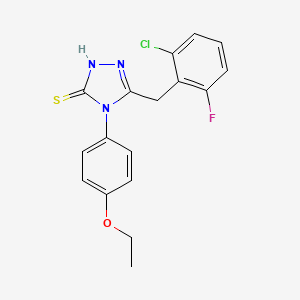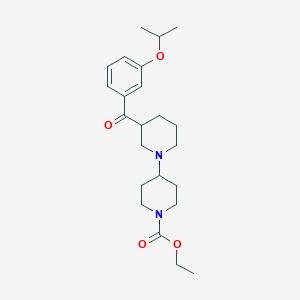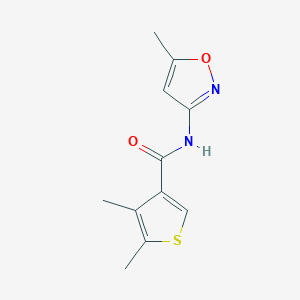
N-butyl-N-ethyl-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N-ethyl-3,4-dimethylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and commonly used insect repellents worldwide. DEET is used in a variety of products, including sprays, lotions, and wipes, and is effective against a wide range of insects, including mosquitoes, ticks, and flies.
作用機序
N-butyl-N-ethyl-3,4-dimethylbenzamide works by interfering with the insect's ability to detect and locate its host. It does this by masking the scent of carbon dioxide and lactic acid, which are both produced by humans and animals and are attractive to insects. This compound also interferes with the insect's sense of taste and smell, making it difficult for the insect to locate its host.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile, with few adverse effects reported in humans. However, some studies have suggested that this compound may have potential neurotoxic effects, particularly with long-term exposure. This compound has also been shown to have an effect on the skin, causing irritation and dermatitis in some individuals.
実験室実験の利点と制限
N-butyl-N-ethyl-3,4-dimethylbenzamide is a widely used insect repellent and has been extensively studied for its effectiveness against a variety of insects. It is relatively easy to synthesize and can be used in a laboratory setting to test the effectiveness of different insect repellents. However, this compound has limitations in terms of its potential neurotoxic effects and its potential to cause skin irritation and dermatitis in some individuals.
将来の方向性
There are several areas of future research for N-butyl-N-ethyl-3,4-dimethylbenzamide. One area of research is the development of new insect repellents that are more effective and have fewer adverse effects than this compound. Another area of research is the development of new formulations of this compound that are more effective against a wider range of insects. Finally, there is a need for further research into the potential neurotoxic effects of this compound and its long-term effects on human health.
In conclusion, this compound is a widely used insect repellent that has been extensively studied for its effectiveness against a variety of insects. It is relatively easy to synthesize and can be used in a laboratory setting to test the effectiveness of different insect repellents. However, this compound has limitations in terms of its potential neurotoxic effects and its potential to cause skin irritation and dermatitis in some individuals. There are several areas of future research for this compound, including the development of new insect repellents and the further study of its potential neurotoxic effects.
合成法
N-butyl-N-ethyl-3,4-dimethylbenzamide is synthesized through a reaction between 3,4-dimethylbenzoyl chloride and N-butyl-N-ethylamine. The reaction takes place under anhydrous conditions and yields this compound as a colorless liquid. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N-butyl-N-ethyl-3,4-dimethylbenzamide has been extensively studied for its insect repellent properties. It is commonly used in field studies to test the effectiveness of different insect repellents against a variety of insects. This compound has also been studied for its potential use in controlling the spread of insect-borne diseases, such as malaria and dengue fever. In addition, this compound has been studied for its potential use as a topical treatment for scabies, a parasitic skin infection.
特性
IUPAC Name |
N-butyl-N-ethyl-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-5-7-10-16(6-2)15(17)14-9-8-12(3)13(4)11-14/h8-9,11H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOUJLGEZWKBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4876078.png)
![4-ethyl 2-methyl 3-methyl-5-{[5-(3-nitrophenyl)-2-furoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4876083.png)
![7-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4876090.png)

![N-[3-(2-ethoxyphenyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4876114.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4876117.png)

![3-amino-N-[5-(isobutylthio)-1,3,4-thiadiazol-2-yl]-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4876142.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-4-quinolinecarboxamide](/img/structure/B4876152.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B4876169.png)
![N-(2-methoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4876173.png)


